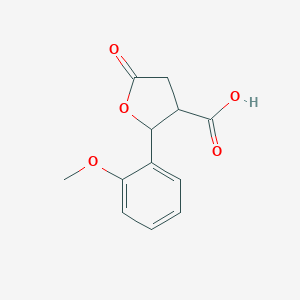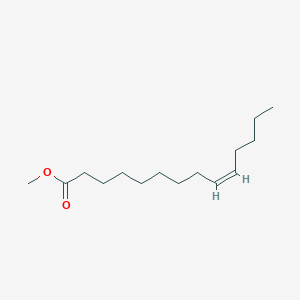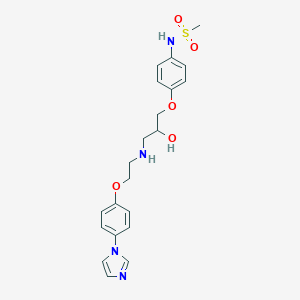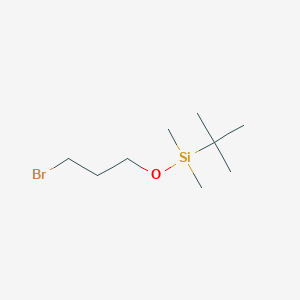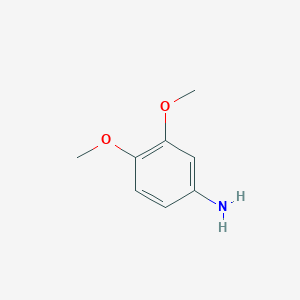
Galanin (1-15) (porcine, rat)
概要
説明
ガラニン(1-15)は、より大きなペプチドであるガラニンから派生した神経ペプチド断片です。ガラニン(1-15)は、ガラニンの全長ペプチドの最初の15アミノ酸で構成されています。ガラニンとその断片、特にガラニン(1-15)は、特に中枢神経系でさまざまな生理学的プロセスに関与しています。 ガラニン(1-15)は、気分や行動を調節することが示されており、うつ病や不安の研究において注目されています .
準備方法
合成経路と反応条件: ガラニン(1-15)は、ペプチドを合成するための一般的な方法である固相ペプチド合成 (SPPS) を使用して合成できます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することが含まれます。合成は通常、無水条件下で行われ、ペプチド結合の加水分解を防ぎます。 ペプチド鎖の組み立て後、ペプチドは樹脂から切断され、脱保護されて最終生成物が得られます .
工業生産方法: ガラニン(1-15)の工業生産は、実験室合成と同様の原理に基づいていますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。 合成されたペプチドの精製は、通常、高速液体クロマトグラフィー (HPLC) によって行われ、研究および治療的用途のための高純度を確保します .
化学反応の分析
反応の種類: ガラニン(1-15)は、酸化や還元などの伝統的な化学反応よりも、主に受容体との相互作用を起こします。 ガラニン受容体1 (GalR1) やガラニン受容体2 (GalR2) などの受容体との結合およびシグナル伝達反応に関与することがあります .
一般的な試薬と条件: ガラニン(1-15)の受容体への結合には、中性pHや体温などの生理学的条件がしばしば関与します。 実験設定では、これらの条件を維持するためにさまざまな緩衝液や塩が使用されます .
生成される主な生成物: ガラニン(1-15)の相互作用の主な結果は、受容体活性の調節であり、下流のシグナル伝達イベントにつながります。 これらの相互作用は、伝統的な化学生成物を生成するのではなく、生物学的応答を生成します .
4. 科学研究への応用
ガラニン(1-15)は、特に神経科学と薬理学の分野で、いくつかの科学研究への応用があります。
科学的研究の応用
Galanin(1-15) has several scientific research applications, particularly in the fields of neuroscience and pharmacology:
作用機序
ガラニン(1-15)は、特にGalR1とGalR2のガラニン受容体に結合することで効果を発揮します。結合すると、これらの受容体の活性を調節し、細胞内シグナル伝達経路の変化につながります。 この調節は、神経伝達物質の放出や受容体の感度を影響し、最終的に気分や行動に影響を与えます . ペプチドの5-HT1Aなどのセロトニン受容体との相互作用は、抗うつ作用において特に重要です .
類似化合物:
ガラニン様ペプチド (GALP): ガラニンファミリーの別のメンバーであり、異なるが重複する機能を持っています.
ガラニンメッセージ関連ペプチド (GMAP): ガラニンと同じ前駆体から派生したペプチドであり、さまざまな生物学的プロセスに関与しています.
独自性: ガラニン(1-15)は、特定の受容体サブタイプを選択的に調節し、特定の抗うつ薬の効果を高める能力において独特です。 全長ガラニンと比較して短い長さにより、受容体とのより標的化された相互作用が可能になり、神経薬理学における貴重なツールとなっています .
類似化合物との比較
Galanin: The full-length peptide from which galanin(1-15) is derived.
Galanin-like Peptide (GALP): Another member of the galanin family with distinct but overlapping functions.
Galanin-message Associated Peptide (GMAP): A peptide derived from the same precursor as galanin, involved in different biological processes.
Uniqueness: Galanin(1-15) is unique in its ability to selectively modulate specific receptor subtypes and enhance the effects of certain antidepressants. Its shorter length compared to full-length galanin allows for more targeted interactions with receptors, making it a valuable tool in neuropharmacology .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLDVDBPRBBLT-GDRYISODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H105N19O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150160 | |
| Record name | Galanin (1-15) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112747-70-3 | |
| Record name | Galanin (1-15) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galanin (1-15) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



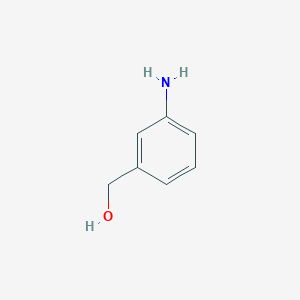
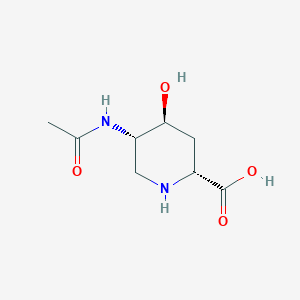




![3-[(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48910.png)
